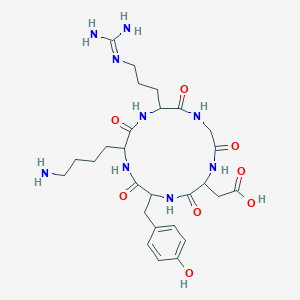

Cyclo(-Arg-Gly-Asp-D-Tyr-Lys)

Description

Significance of the Arginine-Glycine-Aspartic Acid (RGD) Motif in Cell Biology

The Arginine-Glycine-Aspartic acid (RGD) sequence is a fundamental recognition motif in cell biology. annualreviews.org It is found in numerous extracellular matrix (ECM) proteins, including fibronectin, vitronectin, and fibrinogen. nih.govwikipedia.org This tripeptide sequence acts as a primary attachment site for cells, mediating their adhesion to the ECM through binding to integrin receptors on the cell surface. annualreviews.orgwikipedia.org

The interaction between the RGD motif and integrins is a cornerstone of cell adhesion, a process that regulates cell migration, growth, differentiation, and survival. annualreviews.orgnus.edu.sg The specific conformation in which the RGD sequence is presented by different proteins allows for selective recognition by various integrin subtypes, contributing to the specificity of cellular responses. wikipedia.org Synthetic peptides containing the RGD sequence can mimic the function of these large ECM proteins, promoting cell attachment when immobilized on a surface or inhibiting it when in a soluble form. annualreviews.org

Overview of Integrin Receptor Biology and Function

Integrins are a large family of transmembrane receptors that are crucial for mediating the connection between a cell and its surrounding environment, including the ECM and other cells. nih.govnumberanalytics.com These receptors function as bidirectional signaling molecules, transmitting information from outside the cell to the inside ("outside-in signaling") and from the inside to the outside ("inside-out signaling"). nus.edu.sgnumberanalytics.commdpi.com This bidirectional communication is vital for regulating a multitude of cellular processes, such as adhesion, migration, proliferation, and survival. numberanalytics.commdpi.com

Upon binding to their ligands, such as proteins featuring the RGD motif, integrins undergo conformational changes. nus.edu.sgmdpi.com These changes trigger the clustering of integrins on the cell membrane and the recruitment of a complex network of intracellular proteins, forming structures like focal adhesions. mdpi.commolbiolcell.org These adhesion complexes link the ECM to the cell's internal actin cytoskeleton and serve as signaling hubs that initiate various downstream pathways. mdpi.commolbiolcell.org

Integrin Family Classification and Heterodimeric Nature

Integrins are heterodimeric glycoproteins, meaning they are composed of two distinct, non-covalently associated subunits: an alpha (α) and a beta (β) subunit. nih.govnumberanalytics.com In mammals, there are 18 known α subunits and 8 known β subunits, which can combine to form at least 24 different integrin heterodimers. numberanalytics.comlibretexts.org Each subunit has a large extracellular domain, a single transmembrane helix, and a short cytoplasmic tail that interacts with intracellular signaling and cytoskeletal proteins. numberanalytics.commdpi.com

The specific combination of α and β subunits determines the ligand-binding specificity and signaling capabilities of the integrin receptor. nus.edu.sg This diversity allows cells to interact with a wide array of ECM components and other cell surface molecules. Integrins are broadly classified based on their ligands or the subunits they contain. A major group is the RGD-recognizing integrins, which bind to the RGD sequence in proteins like fibronectin and vitronectin. libretexts.orgresearchgate.net

Table 1: Classification of Selected Human Integrins This table provides an overview of different integrin heterodimers, their primary ligands, and their general function.

| Integrin Heterodimer | Primary Ligands | General Function |

| α5β1 | Fibronectin (via RGD) | Cell adhesion to fibronectin, matrix assembly. nih.gov |

| αvβ1 | Fibronectin, Vitronectin | Cell adhesion. libretexts.org |

| αvβ3 | Vitronectin, Fibronectin, Fibrinogen, Osteopontin | Cell adhesion, angiogenesis, tumor progression. nih.govjci.org |

| αvβ5 | Vitronectin | Cell adhesion, angiogenesis. nih.govnih.gov |

| αvβ6 | Fibronectin, Tenascin | Epithelial cell adhesion, activation of TGF-β. mdpi.comlibretexts.org |

| αIIbβ3 | Fibrinogen, Fibronectin, Vitronectin | Platelet aggregation. libretexts.orgaacrjournals.org |

| α1β1 | Collagens, Laminins | Cell adhesion to basement membranes. libretexts.org |

| α2β1 | Collagens, Laminins | Cell adhesion, platelet adhesion to collagen. libretexts.org |

Role of αvβ3 Integrin in Physiological and Pathophysiological Processes

The integrin αvβ3 is a key receptor for a variety of ECM proteins that contain the RGD sequence. jci.org While its expression is generally low in quiescent, healthy adult tissues, it is significantly upregulated on the surface of certain cell types under specific conditions, such as on activated endothelial cells during blood vessel formation and on various tumor cells. nih.govjci.orgnih.gov This differential expression pattern makes αvβ3 a subject of intense research for its roles in both normal physiological processes and a range of diseases. nih.gov

Integrin αvβ3 plays a critical role in mediating cell adhesion to the extracellular matrix. patsnap.com When αvβ3 binds to ligands like vitronectin, it initiates a cascade of intracellular events. patsnap.com This "outside-in" signaling involves the clustering of integrins and the recruitment of cytoplasmic proteins to form focal adhesion complexes. molbiolcell.org

Key signaling molecules, such as Focal Adhesion Kinase (FAK) and paxillin, are recruited to these sites and become tyrosine phosphorylated. molbiolcell.org The activation of FAK is a central event that influences the organization of the actin cytoskeleton, which is essential for cell migration. molbiolcell.org Furthermore, integrin-mediated adhesion cooperates with signals from growth factor receptors to robustly activate downstream pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for regulating cell proliferation and survival. molbiolcell.org This synergy ensures that cells only grow and divide when appropriately anchored to the ECM. molbiolcell.org

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in development, wound healing, and also in pathological conditions like tumor growth. nih.gov The integrin αvβ3 is a key player in this process, as its expression is markedly increased on activated endothelial cells that line the new blood vessels. jci.orgnih.govnih.gov

During angiogenesis, αvβ3 facilitates the migration, proliferation, and survival of these endothelial cells. aacrjournals.orgnih.gov Antagonists that block the function of αvβ3 have been shown to disrupt blood vessel formation and induce apoptosis (programmed cell death) in proliferating vascular cells, while leaving established vessels unaffected. jci.orgnih.gov The receptor interacts with various growth factors and their receptors, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), to promote angiogenic signaling. nih.govportlandpress.com It also helps localize matrix metalloproteinases (MMPs) to the cell surface, which are enzymes that degrade the ECM, allowing endothelial cells to invade the surrounding tissue and form new vascular structures. nih.gov

The expression of integrin αvβ3 is frequently correlated with the progression of various cancers, including melanoma, breast cancer, and glioblastoma. pnas.orgaacrjournals.orgnih.govfrontiersin.org On tumor cells, αvβ3 contributes to several hallmarks of cancer. It promotes tumor cell survival and proliferation and is critically involved in invasion and metastasis—the spread of cancer cells to distant sites. aacrjournals.orgpnas.orgaacrjournals.org

Increased αvβ3 expression on cancer cells facilitates their migration and invasion through the ECM. aacrjournals.org The receptor's activation state has been shown to be crucial for metastatic growth, particularly in specific microenvironments like the brain. pnas.org Activated αvβ3 can enhance the expression of pro-angiogenic factors like VEGF, thereby promoting the tumor's own blood supply. pnas.org Furthermore, αvβ3 on tumor cells can mediate their interaction with platelets in the bloodstream, which is believed to facilitate their survival and colonization of distant organs. aacrjournals.org For these reasons, αvβ3 is considered an important target in cancer research. nih.govfrontiersin.org

Rationale for Cyclic Peptide Development in Integrin Targeting

While linear RGD peptides can bind to integrins, their application is often limited by low stability due to rapid degradation by proteases in vivo and conformational flexibility, which can lead to lower binding affinity. nih.govdovepress.commdpi.com To overcome these limitations, researchers developed cyclic RGD peptides. The rationale for cyclization is based on several key advantages:

Enhanced Stability: The cyclic structure protects the peptide backbone from degradation by exopeptidases, significantly increasing its half-life and stability in biological environments. dovepress.commdpi.com For instance, cyclic RGD has demonstrated superior stability over a range of pH values compared to its linear form. dovepress.com

Increased Binding Affinity and Selectivity: Cyclization constrains the peptide's conformation, reducing its flexibility. dovepress.com This pre-organization of the peptide into a bioactive conformation minimizes the entropic penalty upon binding to the receptor, often leading to a substantial increase in binding affinity. dovepress.comacs.org This conformational rigidity also allows for the fine-tuning of the peptide's structure to achieve high selectivity for specific integrin subtypes, such as αvβ3 over αvβ5 or αIIbβ3. dovepress.comnih.govthno.org

Improved Potency: The combination of higher stability and enhanced binding affinity makes cyclic RGD peptides significantly more potent inhibitors of integrin-mediated cell interactions compared to their linear counterparts. mdpi.comeuropeanreview.org

These improved properties have established cyclic RGD peptides as a superior framework for designing targeted agents in biomedical research and development. nih.govmdpi.com

Introduction of Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) as a Potent Integrin Ligand

Among the many cyclic RGD peptides developed, Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) , often abbreviated as c(RGDyK) , has emerged as a particularly potent and well-characterized ligand for integrin targeting. fishersci.comeurogentec.comnovoprolabs.com This pentapeptide is considered a prominent structure for the development of compounds for molecular imaging and targeted therapies aimed at αvβ3-expressing cells. eurogentec.comnovoprolabs.com

The inclusion of a D-amino acid (D-Tyrosine) contributes to the peptide's conformational stability and resistance to enzymatic degradation. Research has demonstrated that c(RGDyK) binds with high affinity to both purified and membrane-bound αvβ3 integrin. eurogentec.comnovoprolabs.com Its potency is highlighted by its low nanomolar inhibitory concentration (IC50) for αvβ3. medchemexpress.comchemicalbook.commedchemexpress.com Furthermore, c(RGDyK) exhibits significant selectivity for αvβ3 over other integrin subtypes, such as αvβ5 and αIIbβ3, which is a critical attribute for targeted applications. medchemexpress.commedchemexpress.com

Table 1: Inhibitory Potency of Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) against Various Integrins

| Compound | Target Integrin | IC50 (nM) | Reference(s) |

| Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) | αvβ3 | 20 | medchemexpress.comchemicalbook.commedchemexpress.com |

| Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) | αvβ5 | 4000 | medchemexpress.commedchemexpress.com |

| Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) | αIIbβ3 | 3000 | medchemexpress.commedchemexpress.com |

This table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the peptide required to inhibit 50% of integrin binding activity. A lower value signifies higher potency.

Structure

3D Structure

Properties

IUPAC Name |

2-[8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N9O8/c28-10-2-1-4-18-24(42)34-17(5-3-11-31-27(29)30)23(41)32-14-21(38)33-20(13-22(39)40)26(44)36-19(25(43)35-18)12-15-6-8-16(37)9-7-15/h6-9,17-20,37H,1-5,10-14,28H2,(H,32,41)(H,33,38)(H,34,42)(H,35,43)(H,36,44)(H,39,40)(H4,29,30,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAROZEWEPNAWMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41N9O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Cyclo Arg Gly Asp D Tyr Lys

Peptide Synthesis Strategies for Cyclic Peptides

The synthesis of cyclic peptides like c(RGDyK) can be achieved through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Each method presents a unique set of advantages and challenges.

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis is the most common and efficient method for preparing the linear precursor of c(RGDyK). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.

The synthesis typically employs the Fmoc (9-fluorenylmethyloxycarbonyl) strategy for the temporary protection of the α-amino group of the amino acids. The process involves a series of repeated cycles, each consisting of:

Deprotection: Removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide, usually with a solution of piperidine in a solvent like N,N-dimethylformamide (DMF).

Activation and Coupling: The carboxylic acid group of the incoming Fmoc-protected amino acid is activated by a coupling reagent to facilitate the formation of a peptide bond with the newly deprotected N-terminal amine of the growing peptide chain.

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.

Common coupling reagents used in the synthesis of c(RGDyK) and other RGD peptides include uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), as well as carbodiimide-based reagents like DIC (N,N'-Diisopropylcarbodiimide) in combination with an additive such as OxymaPure. Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also utilized.

The side chains of the amino acids are protected with acid-labile protecting groups, such as tert-butyl (tBu) for aspartic acid and tyrosine, and pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for arginine. The lysine (B10760008) side chain is often protected with a group that can be selectively removed to allow for later modifications, such as the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group.

Once the linear peptide sequence is assembled on the resin, the peptide can be cleaved from the support and deprotected simultaneously, or it can undergo on-resin cyclization.

Solution-Phase Synthesis Techniques

While less common for the initial synthesis of the linear precursor of c(RGDyK), solution-phase synthesis techniques are often employed for the cyclization step after the linear peptide has been cleaved from the solid support. In some instances, the entire peptide can be synthesized in solution, which involves a stepwise coupling of amino acid or peptide fragments in a suitable solvent.

Solution-phase synthesis offers advantages in terms of scalability and purification of intermediates at each step, which can lead to a highly pure final product. However, it is generally more time-consuming and labor-intensive than SPPS, especially for longer peptides. A key challenge in solution-phase synthesis is maintaining the solubility of the growing peptide chain.

The "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has been utilized in the solution-phase cyclization of RGD-containing peptides. This method involves synthesizing a linear peptide with terminal azide and alkyne functionalities, which then react to form a stable triazole ring, effectively cyclizing the peptide mdpi.com.

Cyclization Approaches and Constraints

The cyclization of the linear Arg-Gly-Asp-D-Tyr-Lys peptide is a critical step that imparts conformational rigidity and enhanced biological activity. This can be performed either while the peptide is still attached to the solid support (on-resin cyclization) or after it has been cleaved into solution (solution-phase cyclization).

On-resin cyclization is often preferred as it can minimize intermolecular side reactions like dimerization and oligomerization by taking advantage of the pseudo-dilution effect of the resin-bound peptide chains. This "head-to-tail" cyclization involves forming a peptide bond between the N-terminal amine and the C-terminal carboxylic acid. For this to occur, the peptide is typically anchored to the resin via a side chain of one of the amino acids, and the N- and C-termini are deprotected to allow for intramolecular bond formation.

Solution-phase cyclization is performed after the fully protected or partially protected linear peptide is cleaved from the resin. To favor the desired intramolecular cyclization over intermolecular reactions, the reaction is carried out under high dilution conditions.

Common reagents used for promoting the cyclization lactamization include those mentioned for peptide coupling in SPPS, such as PyBOP and HATU, often in the presence of a base like N,N-diisopropylethylamine (DIPEA).

A significant challenge in the synthesis of cyclic pentapeptides is the potential for side reactions. For instance, the sequence of Asp-Gly is known to be susceptible to the formation of an aspartimide intermediate. Similarly, glutarimide formation can occur with glutamic acid-containing peptides under certain conditions. Another challenge is to avoid the formation of cyclic dimers or larger oligomers, particularly in solution-phase cyclization. The choice of the cyclization site and the reaction conditions, such as temperature and the use of additives like lithium chloride (LiCl), can be optimized to improve the efficiency of the desired monomeric cyclization.

Chemical Modifications for Enhanced Research Utility

The c(RGDyK) peptide is frequently modified to incorporate various functional moieties that facilitate its use in a wide range of research applications, from molecular imaging to targeted drug delivery. The lysine residue, with its primary amine side chain, is a common site for such modifications.

Introduction of Reporter and Chelating Moieties

For applications in molecular imaging and diagnostics, c(RGDyK) is often conjugated with reporter molecules or chelating agents. Reporter moieties, such as fluorescent dyes (e.g., Cy5.5), allow for the visualization of the peptide's distribution and target binding using optical imaging techniques. The conjugation is typically achieved by reacting a reactive derivative of the dye, such as an N-hydroxysuccinimide (NHS) ester, with the ε-amino group of the lysine residue in c(RGDyK) nih.gov.

Radiolabeling of c(RGDyK) is a key strategy for its use in nuclear medicine imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). This can be achieved through direct or indirect methods.

Direct Radiolabeling: This method involves the direct incorporation of a radioisotope into the peptide structure. The tyrosine residue in c(RGDyK) is particularly amenable to direct radioiodination (with isotopes like iodine-125) or radiobromination (with isotopes like bromine-77) via electrophilic substitution on the phenol ring jst.go.jp. This reaction is often facilitated by oxidizing agents.

Indirect Radiolabeling: This is the more common approach and involves the use of a bifunctional chelating agent. The chelator is first covalently attached to the peptide, and then it sequesters a radiometal ion in a stable complex. The choice of chelator depends on the radiometal to be used. For example:

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a versatile chelator used for complexing radiometals such as gallium-68 (for PET) and lutetium-177 (for radionuclide therapy) acs.org.

NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) is another popular chelator for gallium-68 scienceopen.com.

HYNIC (6-hydrazinonicotinamide) is often used for labeling with technetium-99m (for SPECT).

CB-TE2A (cross-bridged tetraazacycloalkane) has been investigated for chelating copper-64 (for PET).

These chelators are typically conjugated to the lysine side chain of c(RGDyK). The radiolabeling conditions, such as temperature and pH, are optimized to achieve high radiochemical yield and purity.

Below is a table summarizing various radiolabeling strategies for c(RGDyK) and related peptides.

| Radionuclide | Labeling Method | Precursor/Chelator | Application |

| Iodine-125 | Direct | c(RGDyK) | Preclinical SPECT |

| Gallium-68 | Indirect | NOTA-c(RGDyK) | Clinical PET |

| Technetium-99m | Indirect | HYNIC-RGD | Clinical SPECT |

| Copper-64 | Indirect | CB-TE2A-c(RGDyK) | Preclinical PET |

| Fluorine-18 | Indirect | [¹⁸F]Galacto-RGD | Clinical PET |

Fluorescent Dye Conjugation (e.g., Cy5.5, NIR fluorophores)

Conjugating fluorescent dyes to c(RGDyK) enables optical imaging, a technique that offers high sensitivity without the use of ionizing radiation. Near-infrared (NIR) fluorophores (700-1000 nm) are particularly advantageous as they minimize background autofluorescence from tissues.

Cy5.5 , a cyanine dye, is a commonly used NIR fluorophore. It can be conjugated to the c(RGDyK) peptide, typically through its N-hydroxysuccinimide (NHS) ester derivative, which reacts with the primary amine of the lysine residue to form a stable amide bond. The resulting c(RGDyK)-Cy5.5 conjugate allows for in vivo tracking of the peptide's distribution. Similarly, other NIR dyes, such as cypate, can be incorporated into the peptide structure to create fluorescent probes for tumor targeting.

Introduction of Click Chemistry Reagents (e.g., azide groups)

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for bioconjugation. To utilize this chemistry, one of the reactive partners (an azide or an alkyne) must be introduced into the c(RGDyK) peptide.

An azide group can be incorporated by modifying the ε-amino group of the lysine residue. This can be achieved through diazo transfer, converting the primary amine into an azide. This azide-functionalized peptide, Cyclo[Arg-Gly-Asp-D-Phe-Lys(Azide)], can then be readily "clicked" to a molecule containing a terminal alkyne. This strategy has been used to link the peptide to other peptides, imaging agents, or drug delivery systems. This bioorthogonal reaction is highly specific and proceeds under mild conditions, making it a powerful tool for creating complex RGD-based constructs.

Glycosylation for Modulating Biokinetics and Interactions

Glycosylation, the attachment of sugar moieties, is a strategy used to alter the pharmacokinetic profile of peptides. Introducing carbohydrates to the c(RGDyK) scaffold can improve its water solubility, reduce liver uptake, and enhance clearance from non-target tissues, ultimately leading to better target-to-background ratios in imaging studies.

The glycosylation is often achieved by incorporating a sugar amino acid into the peptide backbone during solid-phase peptide synthesis. This approach results in C-glycosylated peptides, which are very stable against metabolic degradation. Studies have shown that glycosylated RGD peptides exhibit favorable biokinetics, including reduced hepatobiliary excretion and increased tumor uptake, making them promising candidates for developing tracers for nuclear imaging. The specific type of monosaccharide used can also influence the extent of enzymatic degradation, providing a method to fine-tune the peptide's stability in vivo.

Conjugation to Nanoparticles and Polymeric Scaffolds

The covalent attachment of c(RGDyK) to nanoparticles and polymeric scaffolds is a widely used strategy. This approach combines the specific targeting capability of the peptide with the unique physical and chemical properties of the nanomaterial or polymer.

Polymeric Scaffolds: A common application is the surface modification of polymeric micelles to create targeted drug delivery systems. For instance, c(RGDyK) has been anchored to the surface of polyethylene glycol-b-poly(lactic-co-glycolic acid) (PEG-b-PLGA) micelles. glpbio.com This conjugation facilitates the specific uptake of the micelles into tumor cells that overexpress integrins. glpbio.com The lysine side chain of the peptide provides a convenient point of attachment for such modifications. researchgate.net

Nanoparticles: Similarly, c(RGDyK) can be conjugated to various types of nanoparticles. One example involves its attachment to dual-function magnetic nanoparticles for combined magnetic targeting and integrin receptor targeting. glpbio.com In a specific synthetic scheme, 5-Carboxylate-2,2'-bipyridine (BPy) was conjugated to the ε-amino group of the lysine in c(RGDyK) to form BPy-c(RGDyK). nih.gov This complex was then used for further coordination with a metallic radionuclide, demonstrating a method for attaching the peptide to a functionalized nanoparticle precursor. nih.gov Another approach utilized a Cy5.5 monofunctional N-hydroxysuccinimide (NHS) ester to react with the ε-amino group of lysine in c(RGDyK), yielding a fluorescently labeled peptide conjugate with a chemical yield of 70-75%. nih.gov

Table 1: Examples of Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) Conjugation to Nanoparticles and Polymeric Scaffolds| Scaffold/Nanoparticle | Conjugation Chemistry | Reactive Site on Peptide | Resulting Construct | Reference |

|---|---|---|---|---|

| PEG-b-PLGA Micelles | Not specified | Lysine (presumed) | c(RGDyK)-functionalized polymeric micelles | glpbio.com |

| Bipyridine (BPy) Complex | Amide bond formation | ε-amino group of Lysine | BPy-c(RGDyK) | nih.gov |

| Cy5.5 Fluorescent Dye | NHS-ester reaction | ε-amino group of Lysine | c(RGDyK)-Cy5.5 | nih.gov |

| Fe3O4 Nanoparticles | Coupling via poly-L-glutamic acid linker | Not specified | c(RGDyK)-modified magnetic nanoparticles | glpbio.com |

Design and Synthesis of Multimeric Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) Constructs (e.g., dimeric peptides)

The principle of multivalency is a key strategy for enhancing the binding strength and selectivity of ligands to their receptors. nih.gov Creating multimeric constructs, such as dimers and tetramers, of c(RGDyK) can lead to improved biological activity and receptor-mediated internalization. nih.gov

Design: Multimeric c(RGD) ligands consist of several peptide units tethered together through a linker or scaffold molecule. mdpi.com For example, a dimeric construct of c(RGDyK) can be designed using a glutamic acid (E) residue as the branching point, resulting in a structure denoted as E[c(RGDyK)]₂. mdpi.comnih.gov This design allows for the spatial presentation of two RGD motifs, which can simultaneously engage with integrin receptors. Research has shown that multivalent RGD dendrimers have an enhanced affinity for the αvβ3 integrin receptor compared to their monomeric counterparts. ru.nlrsc.org

Synthesis: Several synthetic methodologies are employed to create these multimeric constructs, with "click chemistry" and chemoselective ligation being particularly prominent. mdpi.com

Click Chemistry: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful click reaction used for bioconjugation. mdpi.com This method can be used to synthesize dimeric and tetrameric c(RGD) constructs. ru.nlrsc.org The general strategy involves preparing an azido-functionalized derivative of the cyclic peptide, for instance, by reacting the lysine side chain. ru.nl This azido-peptide is then "clicked" onto a scaffold molecule bearing multiple alkyne groups using a copper(I) catalyst, often under microwave assistance to facilitate the reaction. ru.nlrsc.org For example, a dimeric c(RGDyK) peptide was synthesized by first introducing an azide moiety onto the glutamate amino group of a precursor, which was then reacted with an 18F-labeled alkyne via a 1,3-dipolar cycloaddition. nih.govmdpi.com

Chemoselective Ligation: Oxime ligation is another efficient method for creating multimeric RGD peptides. mdpi.com This reaction involves the highly selective coupling of an aminooxy-functionalized peptide with a carbonyl-containing scaffold. mdpi.comnih.gov For instance, a tetrameric construct, RAFT-c(-RGDfK-)₄, was synthesized by grafting four copies of a glyoxylyl-functionalized cyclic RGD peptide onto an aminooxy-functionalized template (RAFT(ONH₂)₄). nih.gov The four peptide motifs were linked to the scaffold via stable oxime bonds. nih.gov

Table 2: Synthetic Methodologies for Multimeric Cyclo(-RGDyK) Constructs| Construct Type | Scaffold/Linker | Synthetic Methodology | Key Reactants | Reference |

|---|---|---|---|---|

| Dimer | Glutamic Acid | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-functionalized c(RGDyK) dimer, Alkyne-bearing synthon | nih.govmdpi.com |

| Dimer & Tetramer | Amino acid-based dendrimers | Microwave-assisted CuAAC | N-ε-azido derivative of c(RGDfK), Dendrimers with terminal alkynes | ru.nlrsc.org |

| Tetramer | Regioselectively Addressable Functionalized Template (RAFT) | Chemoselective Oxime Ligation | Aminooxy-functionalized RAFT, Glyoxylyl-functionalized c(RGDfK) | nih.gov |

Molecular Interactions and Biological Mechanisms of Cyclo Arg Gly Asp D Tyr Lys

Integrin Receptor Binding Affinity and Selectivity

The biological activity of Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) is primarily dictated by its ability to bind to specific integrin subtypes with varying affinities. This selective binding is fundamental to its application in targeted therapies and molecular imaging.

Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) exhibits a high binding affinity for the αvβ3 integrin receptor. nih.gov This integrin subtype is strongly expressed on activated endothelial cells and various tumor cells, while its expression is weak on resting endothelial cells and most normal tissues, making it an important target in cancer research. nih.govnih.gov The cyclization of the RGD peptide is a key factor that increases this binding affinity. mdpi.com

Receptor-binding assays have been utilized to quantify this interaction. For instance, in a competitive binding assay using immobilized αvβ3 receptors, c(RGDyK) demonstrated a half-maximal inhibitory concentration (IC50) of 37.5 nM. nih.gov In another study using MDA-MB-435 breast cancer cells, which express αvβ3 integrins, c(RGDyK) showed an IC50 value of 59.07 ± 11.03 nM. nih.gov These low nanomolar IC50 values signify a strong and specific interaction between the peptide and the αvβ3 integrin.

| Assay System | IC50 Value (nM) | Reference |

|---|---|---|

| Immobilized αvβ3 Receptors | 37.5 | nih.gov |

| MDA-MB-435 Breast Cancer Cells | 59.07 ± 11.03 | nih.gov |

A critical feature of many cyclic RGD peptides, including Cyclo(-Arg-Gly-Asp-D-Tyr-Lys), is their selectivity for the αvβ3 integrin over other subtypes such as αvβ5 and αIIbβ3. nih.gov This selectivity is crucial for minimizing off-target effects. Research has shown that various cyclic RGD peptides display selective inhibition of binding to αvβ3, with IC50 values typically in the range of 7-40 nM, while showing significantly lower affinity for αvβ5 (IC50, 600-4,000 nM) and αIIbβ3 (IC50, 700-5,000 nM). nih.gov

For a modified version of the peptide, c(RGDyK(SAA)), the selectivity is clearly demonstrated with specific IC50 values of 20 nM for αvβ3, compared to 4,000 nM for αvβ5 and 3,000 nM for αIIbβ3. nih.gov This indicates a binding affinity for αvβ3 that is several orders of magnitude higher than for the other tested integrin subtypes.

| Integrin Subtype | IC50 Value (nM) | Reference |

|---|---|---|

| αvβ3 | 20 | nih.gov |

| αvβ5 | 4,000 | nih.gov |

| αIIbβ3 | 3,000 | nih.gov |

Structure-Activity Relationship (SAR) Studies

The lysine (B10760008) residue in the Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) sequence serves a critical and versatile role, primarily as a site for chemical modification and functionalization. mdpi.com The side chain of lysine contains a primary amino group (ε-amino group) that can be readily conjugated to a wide variety of molecules without significantly affecting the peptide's affinity for the αvβ3 integrin. mdpi.combachem.com This feature allows for the attachment of:

Fluorophores (e.g., Cy5.5) for optical imaging. nih.gov

Radiolabeling chelators for use in nuclear medicine imaging techniques like PET and SPECT. nih.govmdpi.com

Polyethylene glycol (PEG) chains to improve pharmacokinetic properties. biosynth.com

Therapeutic agents for targeted drug delivery.

This ability to easily conjugate various functional moieties to the lysine residue makes Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) a valuable platform for developing targeted diagnostic and therapeutic agents. bachem.com

Comparison with Other RGD Peptide Analogues (e.g., Cyclo(-Arg-Gly-Asp-D-Phe-Val), Cyclo(-Arg-Gly-Asp-D-Phe-Lys))

The biological activity of cyclic RGD peptides is significantly influenced by the amino acid composition and the conformational constraints imposed by cyclization. The Arg-Gly-Asp (RGD) sequence is the fundamental recognition motif for many integrins, but modifications to other positions in the peptide ring can dramatically alter binding affinity and selectivity. mdpi.commdpi.com Cyclo(-Arg-Gly-Asp-D-Tyr-Lys), also known as c(RGDyK), is a prominent member of this family, and its properties are best understood in comparison to other well-studied analogues like Cyclo(-Arg-Gly-Asp-D-Phe-Val) (c(RGDfV)) and Cyclo(-Arg-Gly-Asp-D-Phe-Lys) (c(RGDfK)).

The primary target for these peptides is the αvβ3 integrin, a receptor overexpressed on activated endothelial cells during angiogenesis and on various tumor cells. mdpi.comnih.govnih.gov The incorporation of a D-amino acid (like D-Tyr or D-Phe) at position 4 is crucial for establishing a specific conformation that favors high-affinity binding to this receptor. nih.gov

Studies have shown that the amino acid at position 5 has a less significant, but still notable, impact on integrin binding affinity. For instance, the valine (V) in c(RGDfV) can be substituted with lysine (K) to yield c(RGDfK) without a substantial loss of affinity for αvβ3. mdpi.comnih.gov This substitution is particularly useful as the lysine's side chain provides a convenient point for conjugation to imaging agents or drug molecules. mdpi.com Similarly, the tyrosine (Tyr) in c(RGDyK) offers a site for modifications, such as iodination for radiolabeling.

While these peptides exhibit high affinity for αvβ3, their selectivity against other integrins, such as αvβ5 and αIIbβ3 (glycoprotein IIb/IIIa), varies. High selectivity for αvβ3 is often a desirable trait to minimize off-target effects. For example, various cyclic RGD peptides have been shown to selectively inhibit binding to αvβ3 with 50% inhibitory concentration (IC50) values in the low nanomolar range, while having significantly higher IC50 values (indicating lower affinity) for αvβ5 and αIIbβ3. nih.govsnmjournals.org

The table below summarizes the reported binding affinities of these RGD analogues for different integrin subtypes.

| Peptide | Integrin Subtype | Binding Affinity (IC50, nM) | Source |

| Cyclo(-RGDyK) derivative | αvβ3 | 20 | nih.gov |

| αvβ5 | 4,000 | nih.gov | |

| αIIbβ3 | 3,000 | nih.gov | |

| Cyclo(-RGDfV) | αvβ3 | 3.68 | nih.gov |

| αvβ5 | ~100x lower than αvβ3 | snmjournals.org | |

| αIIbβ3 | ~100-150x lower than αvβ3 | snmjournals.org | |

| Cyclo(-RGDfK) | αvβ3 | 0.94 | targetmol.commedchemexpress.com |

| αvβ5 | 182 | acs.org |

Note: IC50 values can vary depending on the specific assay conditions and the radioligand used.

Mechanisms of Receptor Antagonism and Agonism

Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) and related RGD peptides primarily function as antagonists for αvβ3 integrins. nih.govnih.gov The mechanism of antagonism is rooted in their ability to act as competitive inhibitors, mimicking the binding of natural extracellular matrix (ECM) proteins like vitronectin, fibronectin, and laminin, which also present the RGD sequence. nih.govnih.govnih.gov

Integrins exist in different conformational states, and ligand binding is a key step in their activation. nih.gov The binding site for RGD ligands is located at the interface between the αv and β3 subunits. unimi.it Specifically, the aspartic acid residue of the RGD motif coordinates with a divalent cation (typically Mg2+ or Mn2+) in the Metal Ion-Dependent Adhesion Site (MIDAS) of the β subunit, while the arginine residue's guanidinium (B1211019) group forms salt bridges with aspartic acid residues on the αv subunit. mdpi.comunimi.it

By occupying this binding site with high affinity, Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) physically blocks the access of endogenous ECM proteins. mdpi.com This prevention of natural ligand binding inhibits the downstream signaling cascades that are normally initiated upon integrin activation. For αvβ3, these pathways are crucial for endothelial cell migration, survival, and proliferation, which are hallmark processes of angiogenesis. nih.gov Consequently, the antagonistic action of these peptides leads to anti-angiogenic and anti-tumor effects. nih.govnih.gov

While antagonism is the predominant mechanism, the concept of integrin agonism by synthetic ligands has also been explored. nih.govacs.org An agonist would bind to the receptor and trigger a conformational change that activates downstream signaling, essentially mimicking the function of the natural ligand. This could be therapeutically useful in contexts like promoting coronary angiogenesis. nih.govnih.gov However, for Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) and its close analogues, the literature overwhelmingly supports their role as antagonists that inhibit, rather than activate, integrin signaling. nih.govnih.gov

Cellular Recognition and Uptake Pathways

The initial step in the cellular interaction of Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) is its specific recognition and binding to integrins on the cell surface, with a high preference for the αvβ3 subtype expressed on tumor and endothelial cells. nih.govnovoprolabs.com This binding is a prerequisite for any subsequent cellular effects.

Following binding, the peptide-integrin complex can be internalized by the cell. This process of cellular uptake is a form of receptor-mediated endocytosis. Research on integrin trafficking has shown that upon ligand binding, integrins cluster on the cell surface and are then internalized, often through clathrin-mediated pathways. nih.gov This internalization is a dynamic process that allows the cell to regulate the number of receptors on its surface and to traffic bound ligands into the cell.

Once inside the cell, the fate of the peptide can vary. Some studies suggest that the uptake of Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) can lead to cellular-level damage. For instance, it has been reported to cause DNA damage, ultimately leading to programmed cell death, or apoptosis. biosynth.com This suggests that beyond simply blocking extracellular interactions, the internalized peptide may have intracellular targets or effects. The specific endocytic pathway and subsequent intracellular trafficking route can influence the ultimate biological outcome of the peptide's action.

Preclinical Research Applications of Cyclo Arg Gly Asp D Tyr Lys in Disease Models

In Vitro Cellular Studies

Integrin Binding Assays Using Purified and Immobilized Receptors

The initial characterization of Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) often involves in vitro binding assays with purified and immobilized integrin receptors to determine its binding affinity and selectivity. These assays typically measure the concentration of the peptide required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50).

Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) has demonstrated high potency and selectivity for the αvβ3 integrin. In a receptor-binding assay using immobilized αvβ3 receptors, c(RGDyK) exhibited an IC50 value of 37.5 nM nih.gov. Further studies have confirmed its high affinity, with a reported IC50 of 20 nM for αvβ3 integrin hongtide.com. Importantly, this cyclic peptide shows significantly lower affinity for other integrin subtypes. For instance, its IC50 values for αvβ5 and αIIbβ3 integrins are substantially higher, at 4,000 nM and 3,000 nM, respectively, highlighting its selectivity for αvβ3 nih.gov. This selectivity is a critical attribute for targeted therapeutic and diagnostic applications.

| Integrin Subtype | IC50 (nM) | Reference |

|---|---|---|

| αvβ3 | 20 | hongtide.com |

| αvβ3 | 37.5 | nih.gov |

| αvβ5 | 4000 | nih.gov |

| αIIbβ3 | 3000 | nih.gov |

Cell Line-Based Binding and Specificity Assays (e.g., melanoma cells)

To validate the findings from purified receptor assays and to assess the peptide's interaction with integrins in a more biologically relevant context, cell line-based binding and specificity assays are employed. These studies utilize various cancer cell lines known to overexpress αvβ3 integrins, such as melanoma, glioblastoma, and breast cancer cells mdpi.comnih.govmdpi.com.

In studies involving human melanoma cells, which are known to express αvβ3 integrins, Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) has been shown to effectively compete for receptor binding. For example, in competitive displacement assays with M21 human melanoma cells, the peptide demonstrated specific binding nih.gov. Similarly, in studies using MDA-MB-435 breast cancer cells, which also express αvβ3 integrins, c(RGDyK) showed an IC50 value of 59.07 ± 11.03 nM in a receptor-binding assay with ¹²⁵I-echistatin nih.gov.

The specificity of this binding is often confirmed through blocking experiments. For instance, the binding of a fluorescently labeled version of the peptide, c(RGDyK)-Cy5.5, to U87MG human glioblastoma cells was completely blocked by an excess of unlabeled c(RGDyK) nih.gov. This demonstrates that the interaction is specific to the RGD binding site on the integrin.

| Cell Line | Cancer Type | Assay Method | IC50 (nM) | Reference |

|---|---|---|---|---|

| MDA-MB-435 | Breast Cancer | ¹²⁵I-echistatin competitive binding | 59.07 ± 11.03 | nih.gov |

| U87MG | Glioblastoma | ¹²⁵I-c(RGDyK) competitive binding | 58.1 (for c(RGDyK)-Cy5.5) | nih.gov |

Investigations into Cell Adhesion and Migration Modulation

Given the central role of integrins in cell adhesion and migration, researchers have investigated the ability of Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) to modulate these processes. By blocking the interaction between integrins and their extracellular matrix (ECM) ligands, such as fibronectin and vitronectin, RGD peptides can inhibit cell adhesion and subsequent migration.

Studies have shown that cyclic RGD peptides are potent inhibitors of cell adhesion researchgate.netnih.gov. For instance, a small-molecule RGD-integrin antagonist demonstrated a strong inhibitory effect on the attachment of glioblastoma cells to fibronectin-coated surfaces nih.gov. When cells were plated in the presence of the RGD antagonist, only about 50% of the cells attached compared to controls nih.gov. The inhibition of cell adhesion by RGD peptides is a critical step in preventing cell migration and invasion, which are hallmarks of cancer metastasis unc.edunih.gov. The disruption of these processes can lead to a phenomenon known as anoikis, a form of programmed cell death that occurs when anchorage-dependent cells detach from the surrounding ECM nih.gov.

Analysis of Cellular Signaling Pathways and Gene Expression Modulation (e.g., pluripotent markers)

The binding of Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) to integrins can trigger or inhibit downstream cellular signaling pathways, thereby modulating gene expression and cellular behavior. One of the well-characterized pathways affected by RGD-integrin interaction is the focal adhesion kinase (FAK) pathway nih.gov. FAK is a tyrosine kinase that plays a key role in integrin-mediated signal transduction, regulating cell survival, proliferation, and migration nih.govnih.gov. Studies with RGD antagonists have shown a marked decrease in FAK phosphorylation, confirming that these peptides can inhibit cellular processes required for cell attachment and migration by interfering with this signaling cascade nih.gov.

While direct studies on the effect of Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) on pluripotent markers are limited, research on a closely related compound, Cyclo(Arg-Gly-Asp-D-Phe-Cys) or c(RGDfC), has shown that it can inhibit the expression of pluripotent markers in embryonic stem cells (ESCs) medchemexpress.com. This compound was found to down-regulate the transcription factors Oct 4, Sox 2, and Nanog, which are essential for maintaining pluripotency medchemexpress.com. This suggests that by disrupting integrin-mediated interactions, cyclic RGD peptides may influence the differentiation state of stem cells. The broader implications of RGD peptides on gene expression in cancer involve the regulation of genes associated with cell cycle progression, apoptosis, and invasion nih.govmdpi.comfrontiersin.org.

In Vivo Animal Model Studies

Assessment of Tumor Targeting Specificity in Xenograft Models (e.g., melanoma, glioblastoma, osteosarcoma)

The ability of Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) to selectively bind to αvβ3 integrins in vitro translates to its use as a targeting agent for in vivo imaging and therapy in animal models of cancer. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to assess the tumor-targeting specificity of RGD-based compounds.

In a xenograft model of human glioblastoma using U87MG cells, a conjugate of c(RGDyK) with the near-infrared fluorescent dye Cy5.5 showed high and long-lasting accumulation in the tumor nih.gov. The uptake of the tracer in the tumor was clearly visible and could be blocked by co-injection of an excess of unlabeled c(RGDyK), confirming the specificity of the targeting in vivo nih.gov. Similarly, in an orthotopic breast tumor xenograft model using MDA-MB-435 cells, a radiolabeled c(RGDyK) conjugate demonstrated specific tumor uptake that was significantly inhibited by the co-administration of unlabeled peptide nih.gov.

While specific studies on Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) in osteosarcoma xenograft models are less prevalent in the provided context, the general applicability of RGD peptides for targeting tumors that overexpress αvβ3 integrins is well-established amegroups.org. The principles of tumor targeting observed in melanoma and glioblastoma models are expected to extend to osteosarcoma, a cancer type also known to express these integrins.

| Xenograft Model (Cell Line) | Cancer Type | Compound | Key Finding | Reference |

|---|---|---|---|---|

| U87MG | Glioblastoma | c(RGDyK)-Cy5.5 | High and specific tumor accumulation, blockable with unlabeled c(RGDyK). | nih.gov |

| MDA-MB-435 | Breast Cancer | ⁹⁹mTc(CO)₃–BPy–c(RGDyK) | Specific tumor uptake, with 53% inhibition by co-injection of unlabeled c(RGDyK). | nih.gov |

| SK-OV3 | Ovarian Cancer | ⁶⁴Cu-cRGDyK-HSA | Higher tumor radioactivity compared to non-targeted control. | aacrjournals.org |

| M21 | Melanoma | ⁹⁹mTc(CO)₃-PZ-c(RGDyK) | Higher tracer accumulation in αvβ3-positive M21 tumors compared to αvβ3-negative M21L tumors. | nih.gov |

Evaluation of Angiogenesis Imaging and Modulation in Disease Models (e.g., hibernating myocardium)

Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) and its analogs, often radiolabeled, have been pivotal in the preclinical imaging of angiogenesis, the formation of new blood vessels, in various disease models. A key area of investigation has been in cardiovascular diseases, such as hibernating myocardium and myocardial infarction (MI). frontiersin.org These peptides target the αvβ3 integrin, a receptor highly expressed on activated endothelial cells during angiogenesis. nih.govsciopen.comnih.gov

In a swine model of hibernating myocardium, a condition of persistent ventricular dysfunction due to chronic underperfusion, a radiolabeled αvβ3-selective glycopeptide, [¹²³I]Gluco-RGD, which is based on the cyclo(-Arg-Gly-Asp-D-Tyr-Lys) structure, was used to visualize angiogenesis. nih.gov This study was the first to use a radiolabeled cyclo-RGD peptide for this purpose in a hibernating myocardium model. nih.gov Following the injection of vascular endothelial growth factor (VEGF) to stimulate blood vessel growth, SPECT imaging showed focal uptake of the tracer in the treated regions, which was not observed in control animals who received saline injections. nih.gov This demonstrated the feasibility of using these tracers to monitor therapeutic angiogenesis.

In rat models of myocardial infarction, various radiolabeled RGD peptides have been used to track the angiogenic response post-injury. Studies using ⁶⁸Ga-NOTA-RGD PET imaging showed significantly increased tracer uptake in the infarcted area, which corresponded with the expression of vascular endothelial growth factor and macrophage accumulation. nih.gov Another study in a mouse MI model compared a ⁶⁸Ga-labeled RGD peptide with a different tracer, ⁶⁸Ga-sCD146. mdpi.com The results indicated a significant increase in the ⁶⁸Ga-RGD uptake in the infarcted heart at day 23 post-surgery. mdpi.com Furthermore, a significant correlation was observed between the RGD PET signal intensity and functional recovery 15 days after the myocardial infarction. mdpi.com

These studies collectively underscore the utility of Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) based imaging agents for non-invasively assessing the extent and progression of angiogenesis in response to ischemic injury and therapeutic interventions.

| Study Model | Tracer | Key Findings | Reference |

| Swine Hibernating Myocardium | [¹²³I]Gluco-RGD | Focal tracer uptake corresponded to regions of VEGF-induced angiogenesis. | nih.gov |

| Rat Myocardial Infarction | ⁶⁸Ga-NOTA-RGD | Tracer uptake increased in the MI lesion and corresponded with VEGF expression. | nih.gov |

| Mouse Myocardial Infarction | ⁶⁸Ga-RGD₂ | Significant increase in tracer uptake in the infarcted heart at day 23 post-MI. | mdpi.com |

| Mouse Myocardial Infarction | [⁶⁸Ga]-NODAGA-RGD | Intense tracer accumulation was observed within the infarct region seven days after injury. | nih.gov |

Biodistribution and Pharmacokinetic Characterization in Animal Models

The biodistribution and pharmacokinetic profile of Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) derivatives are crucial for their application as imaging agents. Studies have characterized how these compounds distribute throughout the body and how quickly they are cleared.

In a study using nude mice with U87MG glioblastoma xenografts, the biodistribution of Cyclo(RGDyK) conjugated to the near-infrared fluorescent dye Cy5.5 (RGD-Cy5.5) was evaluated. nih.gov The tracer was observed to accumulate in the tumor, with uptake clearly visible from 30 minutes to 24 hours post-injection. The maximal tumor uptake was reached at 2 hours, after which it slowly washed out. nih.gov

Another study evaluated an ¹⁸F-labeled glycosylated RGD peptide, [¹⁸F]Galacto-RGD, in mice with xenografted tumors. nih.gov This tracer was developed to have reduced lipophilicity and consequently lower liver uptake compared to other RGD analogs. nih.gov The biodistribution analysis showed high uptake in αvβ3-positive tumors, which was four times greater than in αvβ3-negative tumors. High tumor-to-blood and tumor-to-muscle ratios were achieved at 120 minutes post-injection. nih.gov A high fraction of the intact tracer remained in the blood at 120 minutes, indicating good in vivo stability. nih.gov The primary route of excretion for these hydrophilic tracers is through the urinary system, leading to high signals in the bladder. nih.gov

The table below summarizes the biodistribution characteristics of a Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) analog in a tumor model.

| Tracer | Animal Model | Time of Max. Tumor Uptake | Key Biodistribution Characteristics | Reference |

| RGD-Cy5.5 | Nude mice with U87MG glioblastoma | 2 hours | Clear tumor uptake from 30 min to 24 h; slow washout. | nih.gov |

| [¹⁸F]Galacto-RGD | Mice with M21 melanoma | 120 minutes | 4x higher uptake in αvβ3-positive vs. negative tumors; High tumor-to-blood/muscle ratios. | nih.gov |

Receptor Blocking Studies to Confirm Specificity

To ensure that the uptake of Cyclo(-Arg-Gly-Asp-D-Tyr-Lys)-based tracers is specifically mediated by the target integrin αvβ3, receptor blocking studies are a critical component of preclinical evaluation. These studies involve co-administering an excess amount of a non-labeled, "cold" RGD peptide that competes with the labeled tracer for binding to the receptor. A significant reduction in the tracer's signal in the target tissue in the presence of the competitor confirms binding specificity.

For instance, in the study of RGD-Cy5.5 in a glioblastoma mouse model, the specificity of tumor uptake was confirmed by co-injecting 100 nmol of unlabeled c(RGDyK). nih.gov This co-injection effectively blocked the uptake of the fluorescently labeled tracer in the tumor. nih.gov In vitro, the binding of RGD-Cy5.5 to U87MG tumor cells was also completely blocked by an excess of c(RGDyK). nih.gov

Similarly, the specificity of [⁶⁸Ga]-NODAGA-RGD PET imaging in a mouse model of myocardial infarction was demonstrated by administering the competitive inhibitor cilengitide before injecting the tracer. nih.gov This resulted in significantly reduced tracer accumulation in the infarct region, confirming that the signal was due to specific binding to the αvβ3 integrin. nih.gov

In another study using [¹⁸F]Galacto-RGD in mice with various tumor models, a specific antagonist peptide, cyclo(-Arg-Gly-Asp-D-Phe-Val-), was used for blocking. nih.gov The administration of this blocking agent led to a dose-dependent reduction in tracer uptake in αvβ3-positive tumors. For example, in A431 human carcinoma xenografts, pretreatment with the antagonist reduced tumor accumulation from 1.07% of the injected dose per gram (%ID/g) to 0.28 %ID/g, demonstrating receptor-specific accumulation. nih.gov

These blocking studies are essential for validating that the imaging signal from Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) derivatives accurately reflects the density of the target αvβ3 integrin.

| Tracer | Blocking Agent | Disease Model | Outcome of Blocking | Reference |

| RGD-Cy5.5 | c(RGDyK) | U87MG glioblastoma (mice) | Tracer uptake in the tumor was blocked. | nih.gov |

| [¹⁸F]Galacto-RGD | cyclo(-Arg-Gly-Asp-D-Phe-Val-) | A431 carcinoma (mice) | Tumor accumulation was significantly reduced. | nih.gov |

| [⁶⁸Ga]-NODAGA-RGD | Cilengitide | Myocardial Infarction (mice) | Intense tracer accumulation within the infarct region was blocked. | nih.gov |

Future Directions and Emerging Research Opportunities

Rational Design of Next-Generation Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) Derivatives

The development of new derivatives of Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) is a highly active area of research, with a primary focus on fine-tuning its biological and pharmacological properties.

Enhancing Integrin Selectivity and Binding Affinity

A key objective in the design of novel Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) analogues is to improve their selectivity and binding affinity for specific integrin subtypes, particularly αvβ3, which is overexpressed on activated endothelial cells and various tumor cells. nih.govnih.gov Incorporating the Arginine-Glycine-Aspartic acid (RGD) sequence into a cyclic pentapeptide framework has been shown to significantly increase binding affinity and selectivity for integrin αvβ3 over other integrins like glycoprotein IIb/IIIa. nih.gov

Strategies to further enhance these properties include:

Multivalency: Creating dimeric or tetrameric RGD peptides can significantly enhance binding affinity. nih.gov This is attributed to a "locally enhanced concentration" of the RGD motif in the vicinity of the integrin, increasing the probability of binding. nih.gov For instance, dimeric RGD peptides like E[c(RGDyK)]2 have been developed for use as PET radiotracers. nih.gov Studies have shown that while increasing peptide multiplicity enhances integrin αvβ3 binding, it can also lead to increased uptake in normal organs, suggesting a balance must be struck. nih.gov

Linker Optimization: The distance between RGD motifs in multimeric structures is crucial. Optimizing the linker, for example by using polyethylene glycol (PEG), can enable simultaneous binding to multiple integrin sites, thereby improving targeting capability. nih.gov

Amino Acid Substitution: While the RGD sequence is critical, modifications to other amino acids in the peptide ring can modulate affinity and selectivity. For example, replacing the valine residue in cyclo(-Arg-Gly-Asp-D-Phe-Val-) with lysine (B10760008) to create c(RGDfK) allows for further chemical modifications without significantly impacting binding affinity. mdpi.com Similarly, substituting glycine with a D-amino acid has been proposed as a strategy to enhance both binding affinity and proteolytic resistance. nih.gov

| Compound | Description | IC50 (nM) | Reference |

|---|---|---|---|

| Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) | Monomeric cyclic peptide | 20 | hongtide.com |

| La-DOTA-c(RGDyK) | Lanthanum-conjugated derivative | 33 ± 13 | semanticscholar.org |

| Cyclic RGD Peptides (General Range) | Various cyclic pentapeptides | 7 - 40 | nih.gov |

Improving In Vivo Pharmacological Properties

Beyond binding affinity, the clinical utility of Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) derivatives is dictated by their in vivo behavior, including stability, biodistribution, and pharmacokinetics. A significant challenge with peptides is their susceptibility to degradation by proteases in the body. nih.gov

Key strategies for improvement include:

Cyclization: The cyclic structure of Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) itself confers greater stability compared to linear RGD peptides by reducing conformational flexibility and making it less vulnerable to proteolysis. nih.gov

PEGylation: The introduction of PEG linkers has been shown to improve tumor uptake and the kinetics of excretion from the body. nih.gov This modification can enhance the circulation half-life and reduce non-specific accumulation in healthy tissues.

Chemical Conjugation: Conjugating the peptide to other molecules can improve its pharmacological profile. For example, a conjugate of Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) with the chemotherapeutic drug gemcitabine, using a stable carbamate linker, was found to be relatively stable in human plasma, releasing the drug slowly into the bloodstream. unifi.it

Exploration of Novel Therapeutic Modalities through Integrin Targeting

The ability of Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) to selectively target integrins opens up avenues for novel therapeutic strategies beyond direct integrin inhibition. Integrins are crucial for cancer progression, metastasis, and angiogenesis, making them prime therapeutic targets. nih.govmdpi.com

Emerging modalities include:

Targeted Drug Delivery: The peptide can be used as a homing device to deliver cytotoxic agents directly to tumor cells, thereby increasing efficacy and reducing systemic toxicity. nih.gov Conjugates of Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) with drugs like gemcitabine have shown potent antiproliferative properties against cancer cells in preclinical studies. unifi.itruixibiotech.com

Dual-Targeting Strategies: To overcome limitations such as variable efficacy in clinical trials, researchers are exploring dual-targeting agents. mdpi.com By combining the RGD motif with another tumor-specific marker, these agents can achieve improved tissue uptake and enhanced pharmacokinetics. mdpi.com An example is the heterodimeric peptide ⁶⁸Ga-NOTA-RGD-GE11, which targets both integrin αvβ3 and the epidermal growth factor receptor (EGFR), showing significantly improved tumor uptake in lung tumor models compared to its monomeric counterparts. mdpi.com

Advanced Computational Modeling and Simulation for Peptide Design

Computational approaches are becoming indispensable tools for the rational design of peptide-based drugs. nih.govfrontiersin.org These methods allow for the prediction of binding affinities and the simulation of peptide-receptor interactions, accelerating the design-synthesize-test cycle.

Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. researchgate.net Docking experiments have been instrumental in the tailor-made design of subtype-selective and highly affine integrin ligands based on the RGD motif. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can capture the dynamic behavior of peptides and their interactions with receptors over time, providing a more detailed understanding of binding stability. researchgate.net Interestingly, simulations have revealed that some novel linear peptides can adopt a cyclic-like structure when interacting with αvβ3 integrin, explaining their high affinity and stability. nih.gov

Machine Learning and AI: Recent advances in machine learning are being leveraged to "hallucinate" novel protein and peptide folds and to design peptides that bind to a specific target. frontiersin.org These computational pipelines are creating new opportunities for robust, rational peptide design. frontiersin.orgnih.gov

Integration with Theranostic Approaches

Theranostics, the fusion of therapy and diagnostics, is a rapidly growing field where Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) is playing a significant role. By labeling the peptide with an imaging agent and a therapeutic agent, it is possible to simultaneously visualize, monitor, and treat diseases like cancer.

Diagnostic Imaging: Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) and its derivatives are widely used as radiotracers for non-invasive imaging of integrin αvβ3 expression with PET and SPECT. scienceopen.commdpi.com Commonly used positron-emitting radionuclides include Fluorine-18 (¹⁸F) and Gallium-68 (⁶⁸Ga), while Technetium-99m (⁹⁹mTc) is used for SPECT. mdpi.com For example, [¹⁸F]Galacto-RGD has been used in human PET studies to visualize integrin expression in tumors. nih.gov

Targeted Radionuclide Therapy: The same targeting principle can be applied to deliver therapeutic radioisotopes. For instance, ²²⁵Ac-DOTA-c(RGDyK) has been evaluated for its ability to target αvβ3 integrin and control tumor growth in preclinical models. semanticscholar.org

Optical Imaging: In addition to radionuclide-based imaging, derivatives of Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) have been conjugated with near-infrared (NIR) fluorescent dyes like Cy5.5. nih.gov This allows for non-invasive optical imaging of tumor cells, which offers higher spatial resolution than PET or SPECT. nih.govnih.gov

| Derivative | Isotope/Dye | Modality | Application |

|---|---|---|---|

| [¹⁸F]Galacto-RGD | ¹⁸F | PET | Imaging of angiogenesis and integrin αvβ3 expression |

| ⁶⁸Ga-NODAGA-E[c(RGDyK)]₂ | ⁶⁸Ga | PET | Imaging integrin αvβ3 in breast cancer and neuroendocrine neoplasms |

| ⁹⁹mTc(CO)₃-BPy-c(RGDyK) | ⁹⁹mTc | SPECT | Imaging αvβ3 integrins in tumors |

| ²²⁵Ac-DOTA-c(RGDyK) | ²²⁵Ac | Targeted Radionuclide Therapy | Tumor growth control |

| c(RGDyK)-Cy5.5 | Cy5.5 (NIR Dye) | Optical Imaging | In vivo imaging of glioblastoma tumors |

Addressing Challenges in Translational Research from Preclinical Findings

Despite promising preclinical data, the translation of Cyclo(-Arg-Gly-Asp-D-Tyr-Lys)-based therapies into clinical practice has faced significant challenges. nih.govmdpi.com High tumor uptake in animal models does not always correlate with therapeutic efficacy in humans.

Key translational hurdles and potential solutions include:

Immunogenicity: As peptides are derived from natural proteins, they can trigger an immune response, potentially leading to the production of antibodies that reduce efficacy or cause adverse reactions. nih.gov One strategy to mitigate this is to modify the peptide structure, for example, by introducing an amino acid sequence like serine‐glycine‐serine (SGS) to reduce the incidence of anaphylaxis. nih.gov

Heterogeneity of Integrin Expression: Integrin expression can vary significantly between different tumor types, and even within the same tumor. nih.gov This heterogeneity can impact targeting specificity. The development of derivatives that selectively target specific integrin subtypes overexpressed in pathological conditions is a key strategy to overcome this. nih.gov

Synthesis and Cost: The complex synthesis of cyclic peptides can lead to high production costs and difficulties in scaling up manufacturing. nih.govnih.gov Research into more efficient and automated synthesis methods is ongoing to make these therapies more accessible. nih.gov

Predictive Models: A major challenge is the reliance on preclinical models that may not accurately reflect human disease. There is a need for better translational models and a deeper understanding of the complex biology of integrin trafficking and signaling to improve the predictive value of preclinical studies. nih.gov

Q & A

Q. What are the critical steps in radiolabeling Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) using sodium hypochlorite?

Methodological Answer: The radiolabeling protocol involves:

Reaction Setup : Mix the peptide with sodium iodide (NaI) and sodium hypochlorite (NaOCl) in phosphate buffer (pH 7.4). Typical ratios include 2:1:1 or 5:1:1 (peptide:NaI:NaOCl) for optimizing mono-iodinated product yield .

Incubation : React at room temperature for 5 minutes, as prolonged time increases di-iodinated byproducts .

Quenching : Terminate the reaction with sodium thiosulfate or sodium metabisulfite .

Purification :

- Remove unreacted iodide using Sep-Pak C18 columns with ethanol/water washes .

- Isulate iodinated peptides via reversed-phase HPLC (RP-HPLC) with a C18 column and 0.1% trifluoroacetic acid (TFA)/acetonitrile gradient .

Validation : Confirm purity via radio-TLC (retention factor: 0.03 for labeled peptide vs. 0.59 for free iodide) and mass spectrometry (ESI-MS) .

Q. How is structural integrity confirmed post-synthesis or radiolabeling?

Methodological Answer:

- RP-HPLC : Monitors retention times (e.g., 13.8 min for mono-iodinated, 17.1 min for di-iodinated cRGDyK) to assess purity .

- ESI Mass Spectrometry : Identifies molecular ions (e.g., m/z 619.67 for unmodified cRGDyK, +126.9 Da per iodine atom added) .

- Amino Acid Analysis : Validates peptide sequence post-cyclization .

Q. What biological assays are used to study cRGDyK-integrin interactions?

Methodological Answer:

- Cell Adhesion Assays : Immobilize integrin-binding proteins (e.g., fibronectin) and measure cell attachment inhibition by cRGDyK .

- Competitive Binding Studies : Use fluorescently labeled RGD peptides and flow cytometry to quantify integrin affinity (IC50 values) .

- In Vivo Imaging : Radiolabeled cRGDyK (e.g., ⁹⁹mTc or ¹²⁵I) tracks tumor angiogenesis via SPECT/CT .

Advanced Research Questions

Q. How can researchers optimize mono- vs. di-iodinated product ratios during radiolabeling?

Methodological Answer:

- Adjust Reagent Ratios : Excess peptide (5:1:1 ratio of cRGDyK:NaI:NaOCl) yields >88% mono-iodinated product, while equimolar ratios (2:1:1) favor di-iodination .

- Control Reaction Time : Shorter incubations (≤5 min) minimize di-iodinated byproducts; longer times (10–30 min) increase them .

- pH Independence : NaOCl-mediated labeling is effective across pH 4.6–7.4, simplifying protocol standardization .

Q. How to resolve contradictions in reported binding affinities of cRGDyK across studies?

Methodological Answer:

- Standardize Assay Conditions : Variations in cell lines (e.g., αvβ3-expressing vs. α5β1) or buffer ionic strength can alter integrin affinity .

- Use Isothermal Titration Calorimetry (ITC) : Provides direct thermodynamic data (Kd, ΔH) independent of cell-based variables .

- Cross-Validate with Mutagenesis : Test cRGDyK binding to integrin mutants (e.g., β3 subunit modifications) to isolate binding determinants .

Q. What strategies mitigate batch-to-batch variability in iodination efficiency?

Methodological Answer:

- Precise Stoichiometry : Use molarity-calibrated NaI/NaOCl solutions and quantify peptide concentration via UV absorbance (Tyr ε₃₀₀ = 1280 M⁻¹cm⁻¹) .

- Quality Control : Include internal standards (e.g., non-radioactive I-cRGDyK) during HPLC to normalize retention times .

- Automated Purification : Implement FPLC systems for reproducible Sep-Pak/HPLC workflows .

Q. How does the cyclic structure of cRGDyK enhance stability compared to linear RGD peptides?

Methodological Answer:

- Protease Resistance : Cyclization prevents exopeptidase cleavage, confirmed via incubation with trypsin/chymotrypsin and LC-MS stability assays .

- Thermodynamic Stability : Circular dichroism (CD) spectroscopy shows rigid β-turn conformations (Gly-Asp region) that resist denaturation .

- In Vivo Half-Life : Radiolabeled cRGDyK exhibits prolonged circulation (t₁/₂ > 60 min vs. <15 min for linear analogs) in murine models .

Q. What analytical methods differentiate N-chlorinated byproducts during radiolabeling?

Methodological Answer:

- High-Resolution MS : Detect mass shifts (+34.97 Da for Cl adducts) and compare to synthetic N-chlorinated standards .

- ²D NMR : Identify Cl-induced chemical shift changes in Tyr/Lys residues .

- Reaction Quenching Optimization : Excess sodium thiosulfate reduces chlorination but may require titration to avoid peptide aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.